molecular formula C10H11NO3 B1586536 Ethyl 3-oxo-3-(pyridin-2-yl)propanoate CAS No. 26510-52-1

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Cat. No. B1586536
M. Wt: 193.2 g/mol
InChI Key: FQHXWZMJALFSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405299B2

Procedure details

Stir a mixture of sodium ethoxide (360 g, 5.29 mol, 2 eq), toluene (4 L), ethanol (18 mL, 0.265 mol, 0.1 eq) and ethyl acetate (1.04 L, 10.58 mol, 4 eq) in a 22 L flask equipped with a reflux condenser, nitrogen inlet and mechanical stirrer. Stir for 1 h as the mixture warms to 26° C. Add pyridine-2-carboxylic acid ethyl ester (Fluka; 400 g, 2.65 mol, 1 eq) and heat the mixture to reflux (90° C.) for 18 h. Cool the mixture to room temperature. Dilute with toluene (8 L), wash with water (6 L), and separate the layers. Acidify the aqueous layer to pH 5 with glacial acetic acid. Extract with ethyl acetate (2×4 L), dry the combined organic layers (sodium sulfate), filter and concentrate in vacuo to yield the subtitled compound (466 g, 91% yield) as a dark oil in 93% purity by HPLC analysis. MS ES+ m/e 194 (M+1).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
1.04 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(O)C.[C:8]([O:11][CH2:12][CH3:13])(=[O:10])[CH3:9].C([O:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)=O)C>C1(C)C=CC=CC=1>[CH2:12]([O:11][C:8](=[O:10])[CH2:9][C:17](=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.04 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC=C1
Step Three
Name
Quantity
8 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, nitrogen inlet and mechanical stirrer
STIRRING
Type
STIRRING
Details
Stir for 1 h as the mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
warms to 26° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
WASH
Type
WASH
Details
wash with water (6 L)
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate (2×4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C1=NC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 466 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.